molecular formula C27H27N3O2S3 B12125683 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B12125683
M. Wt: 521.7 g/mol
InChI Key: CZSNHYQMHYYRFS-KQWNVCNZSA-N
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Description

“4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” is a complex organic compound that belongs to the class of thiazolidinones and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of Thiazolidinone Ring: This can be achieved by the reaction of a suitable aldehyde with a thiosemicarbazide under acidic conditions.

    Formation of Thiazole Ring: This involves the cyclization of a suitable α-haloketone with a thioamide.

    Coupling Reactions: The final step involves coupling the thiazolidinone and thiazole moieties through a suitable linker, such as butanamide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Thiazolidinones and thiazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Widely studied for their antimicrobial and anticancer activities.

Uniqueness

The unique combination of thiazolidinone and thiazole moieties in “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” provides a distinct set of chemical and biological properties that may offer advantages over other similar compounds.

Properties

Molecular Formula

C27H27N3O2S3

Molecular Weight

521.7 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C27H27N3O2S3/c1-3-19-9-11-20(12-10-19)16-23-25(32)30(27(33)35-23)13-5-8-24(31)29-26-28-17-22(34-26)15-21-7-4-6-18(2)14-21/h4,6-7,9-12,14,16-17H,3,5,8,13,15H2,1-2H3,(H,28,29,31)/b23-16-

InChI Key

CZSNHYQMHYYRFS-KQWNVCNZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C

Origin of Product

United States

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